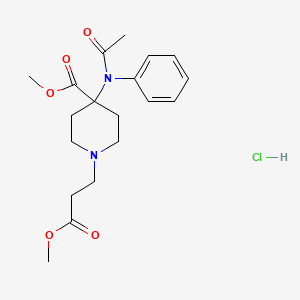

N'-Despropionyl-N'-acetyl Remifentanil Hydrochloride

Description

N’-Despropionyl-N’-acetyl Remifentanil Hydrochloride is a derivative of remifentanil, a potent, short-acting synthetic opioid analgesic. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of opioid derivatives. It is structurally similar to remifentanil but lacks the propionyl group, which may affect its metabolic stability and activity .

Properties

Molecular Formula |

C19H27ClN2O5 |

|---|---|

Molecular Weight |

398.9 g/mol |

IUPAC Name |

methyl 4-(N-acetylanilino)-1-(3-methoxy-3-oxopropyl)piperidine-4-carboxylate;hydrochloride |

InChI |

InChI=1S/C19H26N2O5.ClH/c1-15(22)21(16-7-5-4-6-8-16)19(18(24)26-3)10-13-20(14-11-19)12-9-17(23)25-2;/h4-8H,9-14H2,1-3H3;1H |

InChI Key |

YXCBPKRCKYTICV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC(=O)OC)C(=O)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Despropionyl-N’-acetyl Remifentanil Hydrochloride involves several steps, starting from the basic anilidopiperidine structure. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification and acetylation processes.

Industrial Production Methods

Industrial production of N’-Despropionyl-N’-acetyl Remifentanil Hydrochloride follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and stability of the final product. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used to monitor the synthesis and confirm the compound’s identity and purity .

Chemical Reactions Analysis

Types of Reactions

N’-Despropionyl-N’-acetyl Remifentanil Hydrochloride undergoes various chemical reactions, including hydrolysis, hydroxylation, N-dealkylation, and O-methylation . These reactions are crucial for its metabolic breakdown and elimination from the body.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and oxidizing agents. The conditions often involve controlled temperatures and pH levels to optimize the reaction rates and yields. For instance, hydrolysis reactions may require acidic or basic conditions, while hydroxylation often involves the use of oxidizing agents .

Major Products Formed

The major products formed from these reactions include various metabolites that are typically less active or inactive compared to the parent compound. These metabolites are often excreted from the body through urine or bile .

Scientific Research Applications

N’-Despropionyl-N’-acetyl Remifentanil Hydrochloride has several scientific research applications:

Chemistry: Used to study the structure-activity relationships of opioid derivatives and their metabolic pathways.

Medicine: Investigated for its potential use as an analgesic with modified pharmacokinetic properties.

Industry: Utilized in the development of new opioid analgesics with improved safety and efficacy profiles.

Mechanism of Action

N’-Despropionyl-N’-acetyl Remifentanil Hydrochloride acts as a µ-opioid receptor agonist, similar to remifentanil. It binds to these receptors in the central nervous system, leading to reduced sympathetic nervous system tone, respiratory depression, and analgesia . The compound’s rapid onset and short duration of action are due to its susceptibility to hydrolysis by non-specific plasma and tissue esterases .

Comparison with Similar Compounds

Similar Compounds

Remifentanil: A potent, short-acting opioid analgesic used in anesthesia.

Fentanyl: A highly potent opioid analgesic with a longer duration of action compared to remifentanil.

Sufentanil: More potent than fentanyl, with a slightly faster onset of action.

Alfentanil: Known for its rapid onset and short duration of action.

Uniqueness

N’-Despropionyl-N’-acetyl Remifentanil Hydrochloride is unique due to its structural modifications, which result in different metabolic pathways and potentially altered pharmacokinetic properties. These differences make it a valuable compound for studying the effects of structural changes on opioid activity and metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.